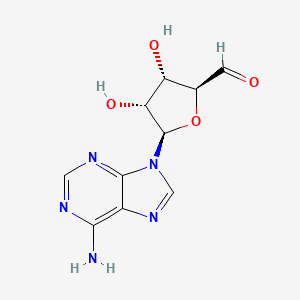

5'-Dehydroadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.

Applications De Recherche Scientifique

Biochemical Role and Mechanisms

5'-Dehydroadenosine is primarily involved in the metabolism of adenosine and its derivatives. It serves as a substrate for S-adenosylhomocysteine hydrolase (SAHase), an enzyme critical in the regulation of adenosine levels in biological systems. The dissociation constants for SAHase with this compound are approximately 14 µM, indicating its affinity for this compound in enzymatic reactions .

Drug Repurposing

Recent studies have indicated that this compound can interact with various receptors involved in disease mechanisms. For instance, it has shown potential binding affinity (6.4 kcal/mol) to the I4L receptor, which is associated with ribonucleotide reductase, suggesting its utility in antiviral drug development against pathogens like monkeypox . This highlights the compound's potential in drug repurposing strategies, where existing drugs are evaluated for new therapeutic uses.

Cancer Research

In cancer biology, this compound has been investigated for its effects on tumor growth and cell signaling pathways. Its role as a signaling molecule may influence cancer cell proliferation and survival, making it a candidate for further exploration in anticancer therapies .

Molecular Imaging and Diagnostics

This compound's biochemical properties allow it to be utilized in molecular imaging techniques. For example, modifications of this compound can enhance the contrast in magnetic resonance imaging (MRI), aiding in the identification of cancer biomarkers . This application is particularly relevant in developing non-invasive diagnostic tools.

Case Study: Antiviral Properties

A study focused on the antiviral properties of this compound revealed its potential to inhibit viral replication through interaction with specific viral proteins. This was demonstrated through molecular docking studies that assessed binding affinities to viral receptors . Such findings underscore its relevance in developing antiviral therapies.

Case Study: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that this compound can modulate key signaling pathways involved in tumor progression. For instance, it has been observed to affect pathways related to angiogenesis and apoptosis, providing insights into its mechanisms of action against cancer cells .

Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Biochemical Mechanisms | Substrate for S-adenosylhomocysteine hydrolase; regulates adenosine metabolism | Fundamental understanding of metabolic pathways |

| Drug Repurposing | Binding to I4L receptor; potential use against monkeypox | New therapeutic avenues for existing drugs |

| Cancer Research | Influences tumor growth and cell signaling pathways | Development of anticancer therapies |

| Molecular Imaging | Enhances MRI contrast; aids in identifying cancer biomarkers | Improved diagnostic capabilities |

Propriétés

Numéro CAS |

3110-98-3 |

|---|---|

Formule moléculaire |

C10H11N5O4 |

Poids moléculaire |

265.23 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |

InChI |

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

CWNMDMYGRVHXDR-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |

Synonymes |

adenosine-5'-carboxaldehyde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.